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a-Cyclohexyl-a-phenyl-4-pyridinemethanol

Cat. No.: B7780406
M. Wt: 267.4 g/mol
InChI Key: RBUHFRYWXLKAPF-UHFFFAOYSA-N
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Description

Context within Pyridinemethanol Chemistry

Pyridinemethanols are a class of organic compounds that feature a pyridine (B92270) ring substituted with a hydroxymethyl group or a substituted methyl alcohol. The position of this substituent on the pyridine ring, as well as the nature of other groups attached to the methanol (B129727) carbon, significantly influences the compound's chemical and physical properties.

The parent structures, such as 4-pyridinemethanol (B147518), are recognized for their role as building blocks in the synthesis of more complex molecules. The nitrogen atom in the pyridine ring imparts basicity and coordinating properties, making these compounds valuable in coordination chemistry and catalysis.

α-Cyclohexyl-α-phenyl-4-pyridinemethanol is a more complex derivative within this family. The introduction of bulky and structurally distinct cyclohexyl and phenyl groups at the α-position (the carbon bearing the hydroxyl group) creates a chiral center and introduces significant steric hindrance around the hydroxyl group and the pyridine nitrogen. This structural complexity is a key determinant of its reactivity and potential applications.

Importance of α-Substituted Pyridinemethanols in Organic Synthesis and Ligand Design

The strategic placement of substituents at the α-carbon of pyridinemethanols is a cornerstone of their utility in both organic synthesis and the design of specialized ligands.

In the realm of organic synthesis , α-substituted pyridinemethanols can serve as pivotal intermediates. The hydroxyl group can be a handle for further functionalization or can be targeted in stereoselective reactions. The synthesis of such compounds often involves nucleophilic additions to pyridine aldehydes or ketones, with Grignard reagents being a common choice. For instance, the synthesis of cyclohexylcarbinol has been achieved using a Grignard reagent with paraformaldehyde. orgsyn.org Similarly, the formation of phenylmagnesium bromide is a well-established Grignard reaction. youtube.com It is conceivable that a synthetic route to α-Cyclohexyl-α-phenyl-4-pyridinemethanol could involve a sequential Grignard reaction with a suitable pyridine-4-carbonyl precursor, first with cyclohexylmagnesium bromide and then with a phenyl Grignard reagent, or vice-versa.

In ligand design , the pyridine nitrogen atom acts as a Lewis base, enabling it to coordinate with a wide array of metal ions. The substituents at the α-carbon play a crucial role in modulating the electronic and steric properties of the resulting metal complex. The bulky cyclohexyl and phenyl groups in α-Cyclohexyl-α-phenyl-4-pyridinemethanol can create a specific coordination pocket around a metal center, influencing the catalytic activity, selectivity, and stability of the complex. The chirality introduced by these substituents is also of paramount importance in asymmetric catalysis, where the ligand's three-dimensional structure can direct the stereochemical outcome of a reaction. The general utility of pyridines as ligands in transition metal complexes is well-documented.

While specific research detailing the application of α-Cyclohexyl-α-phenyl-4-pyridinemethanol as a ligand is not widely available, the known principles of ligand design strongly suggest its potential in creating sterically demanding and chiral environments for metal-catalyzed transformations.

Chemical and Physical Data

The following table summarizes the known properties of α-Cyclohexyl-α-phenyl-4-pyridinemethanol, primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 29957-14-0 orgsyn.orgchembuyersguide.comtcichemicals.com
Molecular Formula C18H21NO chembuyersguide.com
Molecular Weight 267.37 g/mol organic-chemistry.org

Interactive Data Table

Please select a property from the dropdown menu to view its value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B7780406 a-Cyclohexyl-a-phenyl-4-pyridinemethanol

Properties

IUPAC Name

cyclohexyl-phenyl-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUHFRYWXLKAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for α Cyclohexyl α Phenyl 4 Pyridinemethanol and Analogous Structures

Direct Synthesis Strategies

Direct strategies focus on creating the final tertiary alcohol in a single key bond-forming step, typically by adding one of the α-substituents to a ketone.

Direct C-H oxidation is a modern synthetic goal that aims to convert a carbon-hydrogen bond into a carbon-oxygen bond. For α-pyridyl alcohols, this would involve the oxidation of the C-H bond on a carbon atom attached to the pyridine (B92270) ring. While methods for the α-C-H oxidation of amides and the dehydrogenative oxidation of secondary alcohols to ketones using specialized catalysts like dicationic iridium complexes are being developed, the direct single-step oxidation to form a tertiary alcohol like α-cyclohexyl-α-phenyl-4-pyridinemethanol is not a commonly employed route. researchgate.net Such transformations are often limited by challenges in selectivity and reactivity. The α-carbon in the side chain at the 4-position of a pyridine ring is known to be susceptible to oxidation, which can sometimes lead to the formation of a ketone. researchgate.net

The most prevalent and straightforward method for synthesizing tertiary pyridyl alcohols involves the reaction of an organometallic reagent with a ketone. uoanbar.edu.iq This approach is highly versatile for creating tertiary alcohols. uoanbar.edu.iqlibretexts.org In the case of α-cyclohexyl-α-phenyl-4-pyridinemethanol, the synthesis would typically start from 4-benzoylpyridine.

The core of the reaction is the nucleophilic addition of a carbanion equivalent to the electrophilic carbonyl carbon of the ketone. libretexts.orglibretexts.org A cyclohexyl organometallic reagent, such as cyclohexylmagnesium bromide (a Grignard reagent) or cyclohexyllithium, is added to 4-benzoylpyridine. libretexts.org The reaction forms a magnesium or lithium alkoxide intermediate, which is then protonated during an acidic workup step to yield the final tertiary alcohol. uoanbar.edu.iq This method is broadly applicable; for instance, an α-cyclopentyl analog can be synthesized by substituting the cyclohexyl reagent with cyclopentylmagnesium bromide.

Table 1: Organometallic Synthesis of Tertiary Pyridyl Alcohols
Ketone PrecursorOrganometallic ReagentFinal Product
4-BenzoylpyridineCyclohexylmagnesium Bromideα-Cyclohexyl-α-phenyl-4-pyridinemethanol
4-BenzoylpyridineCyclopentylmagnesium Bromideα-Cyclopentyl-α-phenyl-4-pyridinemethanol

Precursor Chemistry and Synthetic Pathways

More intricate synthetic routes rely on the chemical modification of readily available pyridine-based starting materials. These multi-step pathways offer flexibility and access to a wide range of analogs.

4-Pyridinemethanol (B147518) is a commercially available and versatile building block for preparing more complex derivatives. sigmaaldrich.comscbt.comchemimpex.com Its structure serves as a foundational intermediate in various synthetic applications. chemimpex.com A logical synthetic sequence to obtain α-cyclohexyl-α-phenyl-4-pyridinemethanol from this precursor involves a series of oxidation and addition steps.

First, the primary alcohol of 4-pyridinemethanol can be oxidized to 4-pyridinecarboxaldehyde. This transformation can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), which is known to convert primary alcohols to aldehydes without over-oxidation to carboxylic acids. masterorganicchemistry.com The resulting aldehyde can then be treated with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to produce the secondary alcohol, α-phenyl-4-pyridinemethanol. A second oxidation step converts this secondary alcohol into the key ketone intermediate, 4-benzoylpyridine. Finally, as described previously, the addition of a cyclohexyl Grignard reagent to this ketone yields the target tertiary alcohol.

Table 2: Multi-step Synthesis from 4-Pyridinemethanol
StepStarting MaterialReagentProductReference
14-PyridinemethanolPCC4-Pyridinecarboxaldehyde masterorganicchemistry.com
24-PyridinecarboxaldehydePhenylmagnesium Bromideα-Phenyl-4-pyridinemethanol uoanbar.edu.iq
3α-Phenyl-4-pyridinemethanolPCC or other oxidant4-Benzoylpyridine masterorganicchemistry.com
44-BenzoylpyridineCyclohexylmagnesium Bromideα-Cyclohexyl-α-phenyl-4-pyridinemethanol libretexts.orglibretexts.org

Pyridinecarbonitriles are another class of valuable precursors for the synthesis of pyridyl alcohols and ketones. nih.govnih.gov A particularly efficient method involves using 4-cyanopyridine (B195900) to generate the desired alcohol. A patented process describes a one-step reaction where 4-cyanopyridine is treated with a ketone (such as cyclohexyl phenyl ketone) in an ether solvent under the influence of an alkali metal like sodium or lithium. google.com This method proceeds through a decyanation-hydroxyl alkyl reaction to directly yield the 4-pyridinemethanol derivative under mild conditions. google.com

Alternatively, a two-step approach can be employed. The reaction of 4-cyanopyridine with a Grignard reagent, such as phenylmagnesium bromide, followed by acidic hydrolysis, can generate the corresponding ketone, 4-benzoylpyridine. This ketone can then be isolated and subsequently reacted with a second, different Grignard reagent (cyclohexylmagnesium bromide) to afford the final tertiary alcohol.

The synthesis can also begin from other related pyridine compounds or alcohols through various derivatization reactions. For instance, modern chemoenzymatic methods offer highly selective pathways to chiral pyridyl alcohols. nih.govnih.gov These processes often start with a prochiral ketone, which is then asymmetrically reduced to a chiral alcohol using an alcohol dehydrogenase enzyme. nih.govd-nb.info This highlights the potential for producing enantiopure versions of these compounds.

Furthermore, the functional groups on the pyridine ring or its side chains can be chemically altered. The catalytic reduction of the hydroxymethyl group in pyridinemethanols is one example of such a transformation. researchgate.net More advanced strategies may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, on halo-substituted pyridines to construct complex carbon skeletons before the introduction of the alcohol functional group. researchgate.net

Enantioselective Synthesis of Chiral Pyridyl Alcohols

The creation of chiral alcohols from prochiral ketones is a fundamental transformation in organic chemistry. For pyridyl alcohols, the challenge lies in achieving high levels of stereocontrol.

Asymmetric Catalysis in Alcohol Synthesis

Asymmetric catalysis offers an efficient route to chiral alcohols by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. thieme-connect.de This approach is often preferred for its atom economy and potential for industrial-scale production. nih.gov

One notable strategy involves the use of a chiral catalyst that not only induces asymmetry in a reaction but also improves its own enantiomeric excess through a process known as asymmetric autocatalysis. nih.gov For instance, a 5-pyrimidyl alkanol with a low initial enantiomeric excess (ee) can act as an asymmetric catalyst for the addition of dialkylzincs to aldehydes. nih.gov In this process, the catalyst's ee is amplified, and it subsequently catalyzes the formation of secondary alcohols with very high enantioselectivity.

Table 1: Asymmetric Catalysis via Autocatalysis

Catalyst Reactants Product Enantiomeric Excess (ee)

This table illustrates the effectiveness of an asymmetric autocatalysis system in producing highly enantiomerically enriched secondary alcohols.

Another innovative approach utilizes photoredox catalysis for the asymmetric synthesis of P-chiral phosphorus compounds, which can be conceptually extended to other chiral molecules. acs.org This method employs an azaarene-substituted ketone-based oxidant that, upon single-electron reduction, generates a reactive radical anion. acs.org This intermediate activates a chiral phosphoric acid, which then controls the stereochemistry of the reaction, achieving high yields and excellent stereoselectivity. acs.org

Chiral Auxiliary Approaches for Pyridinemethanol Derivatives

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is particularly valuable in the early stages of drug development due to its reliability and versatility. wikipedia.org

Pseudoephenamine has emerged as a practical and effective chiral auxiliary for asymmetric synthesis. nih.gov It is used to create amides that undergo diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, which can then be converted to alcohols. harvard.edu A significant advantage of pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu

Research has shown that alkylation reactions using pseudoephenamine as a directing group often proceed with high diastereoselectivities, with diastereomeric ratios (d.r.) ranging from 98:2 to 99:1 for the isolated products. harvard.edu

Table 2: Diastereoselective Alkylation with Pseudoephenamine Auxiliary

Substrate Alkylating Agent Diastereomeric Ratio (d.r.)

This table summarizes the high diastereoselectivities achieved in the alkylation of pseudoephenamine amides, a key step in the synthesis of chiral building blocks.

Camphorsultam is another widely used chiral auxiliary. wikipedia.org It has proven effective in various asymmetric transformations, including the construction of oxazoline (B21484) rings and Michael additions. wikipedia.org

Enantiomeric Excess Determination and Chiral Resolution Techniques via Chiral HPLC

Determining the enantiomeric excess (ee) of a chiral compound is essential to validate the success of an enantioselective synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity. heraldopenaccess.us

Chiral HPLC can be performed using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov The choice of method depends on the specific properties of the enantiomers to be separated. The determination of ee is generally accomplished using non-specific detectors like UV or fluorescence. uma.es In some cases, achiral HPLC coupled with chiroptical detectors, such as circular dichroism (CD), can also be used to quantify enantiomeric excess. heraldopenaccess.us

A significant challenge in ee determination is often the need for pure enantiomer standards for calibration. uma.es However, methods have been developed to determine ee without such standards, provided the sample is pure and good chromatographic separation is achieved. uma.es

Table 3: Chiral HPLC for Enantiomeric Excess Determination

Analytical Technique Key Feature Application
Chiral HPLC with CSP Utilizes a stationary phase with chiral selectors. Direct separation of enantiomers.
Chiral HPLC with CMPA A chiral additive is included in the mobile phase. Indirect separation of enantiomers.

This table outlines different HPLC-based methods for determining the enantiomeric excess of chiral compounds.

Advanced Spectroscopic and Structural Characterization of α Cyclohexyl α Phenyl 4 Pyridinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of α-cyclohexyl-α-phenyl-4-pyridinemethanol is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270), phenyl, and cyclohexyl rings, as well as the hydroxyl proton.

Pyridine Ring Protons: The protons on the 4-substituted pyridine ring are expected to appear as two distinct sets of doublets in the aromatic region (typically δ 7.0-8.7 ppm). The protons ortho to the nitrogen atom (at C2 and C6) would be deshielded and resonate at a higher chemical shift compared to the protons meta to the nitrogen (at C3 and C5).

Phenyl Ring Protons: The five protons of the monosubstituted phenyl ring will likely appear in the range of δ 7.2-7.6 ppm. The exact multiplicity will depend on the rotational freedom and the electronic effects of the adjacent quaternary carbon.

Cyclohexyl Ring Protons: The eleven protons of the cyclohexyl group would produce a complex series of overlapping multiplets in the aliphatic region (approximately δ 1.0-2.5 ppm). The methine proton at the point of attachment (C1') would be the most deshielded of this group.

Hydroxyl Proton: The hydroxyl (-OH) proton is expected to present as a singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Pyridine Ring Carbons: The pyridine ring will show distinct signals for its five carbon atoms. The carbon bearing the substituent (C4) and the carbons adjacent to the nitrogen (C2, C6) will have characteristic chemical shifts.

Phenyl Ring Carbons: The phenyl ring will exhibit four signals: one for the ipso-carbon (attached to the quaternary center), and three for the ortho, meta, and para carbons.

Cyclohexyl Ring Carbons: The cyclohexyl ring carbons are expected to show multiple signals in the aliphatic region (δ 25-50 ppm), with the carbon attached to the quaternary center (C1') being the most deshielded.

Quaternary Carbon: The central quaternary carbon atom (α-carbon) bearing the hydroxyl, phenyl, cyclohexyl, and pyridinyl groups will have a characteristic chemical shift, likely in the range of δ 70-90 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Pyridyl-H2, H6~8.5 (d)~150
Pyridyl-H3, H5~7.3 (d)~121
Phenyl-H7.2-7.6 (m)~128 (o), ~129 (m), ~127 (p)
Cyclohexyl-H1.0-2.5 (m)25-45
Hydroxyl-HVariable (s)-
Pyridyl-C4-~155
Phenyl-C (ipso)-~145
α-Carbon-~80

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the complex multiplet of the cyclohexyl ring, aiding in the assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would be crucial for definitively assigning the ¹H and ¹³C signals for each C-H bond in the molecule, including those of the pyridine, phenyl, and cyclohexyl moieties.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of α-cyclohexyl-α-phenyl-4-pyridinemethanol would display characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings and the carbon-nitrogen bonds in the pyridine ring would result in several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the range of 1050-1200 cm⁻¹.

ATR-IR is a convenient technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. The resulting spectrum is generally very similar to that obtained by traditional transmission FTIR, revealing the same characteristic functional group absorptions. The relative intensities of the peaks may vary slightly compared to a transmission spectrum.

A summary of the expected key vibrational frequencies is provided in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2960Strong
C=C/C=N Aromatic Ring Stretching1450-1600Medium to Weak
C-O Stretch (tertiary alcohol)1050-1200Strong

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For α-cyclohexyl-α-phenyl-4-pyridinemethanol (C₁₈H₂₁NO), the exact mass would be a key identifier.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or cleavage of the bonds adjacent to the central quaternary carbon, leading to the formation of stable carbocations containing the phenyl, cyclohexyl, or pyridinyl moieties. High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement necessary to confirm the elemental formula.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation. For α-Cyclohexyl-α-phenyl-4-pyridinemethanol, this technique would be employed to confirm its expected molecular formula of C₁₈H₂₁NO.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₈H₂₁NO

Ion SpeciesAdductTheoretical m/z
[M+H]⁺Protonated Molecule268.1701
[M+Na]⁺Sodium Adduct290.1521
[M+K]⁺Potassium Adduct306.1260

Note: The data in this table is theoretical and calculated based on the compound's molecular formula. It is not derived from experimental results.

Fragmentation Pattern Analysis

Mass spectrometry not only provides information about the molecular weight of a compound but also offers insights into its structure through the analysis of fragmentation patterns. In a mass spectrometer, molecules are ionized and then break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint.

A detailed analysis of the fragmentation pattern of α-Cyclohexyl-α-phenyl-4-pyridinemethanol would likely reveal cleavages at the bonds adjacent to the tertiary alcohol and the pyridine ring, leading to the formation of stable carbocations. Common fragment ions would be expected to correspond to the loss of a water molecule, the phenyl group, the cyclohexyl group, or the pyridinyl moiety. However, specific experimental data detailing the fragmentation ions and their relative abundances for this particular compound are not available in the reviewed literature.

X-ray Crystallography

Conformational Analysis in the Crystalline State

The data from a single-crystal X-ray diffraction study would also permit a detailed conformational analysis of α-Cyclohexyl-α-phenyl-4-pyridinemethanol in the solid state. This would involve the examination of the torsion angles between the phenyl, cyclohexyl, and pyridinyl groups around the central carbinol carbon. Such an analysis would reveal the preferred spatial arrangement of these bulky substituents, which is influenced by steric hindrance and potential intramolecular interactions. Without experimental crystallographic data, a definitive conformational analysis in the crystalline state cannot be performed.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly versatile and widely used method in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is an ideal method for assessing the purity of α-Cyclohexyl-α-phenyl-4-pyridinemethanol and for monitoring the progress of its synthesis. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities.

The development of an HPLC method would involve the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector. A common approach for a molecule like α-Cyclohexyl-α-phenyl-4-pyridinemethanol would be reversed-phase chromatography, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid or buffer additive) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

While specific HPLC methods for this compound are not detailed in the available literature, a representative, hypothetical HPLC method is outlined below.

Table 3: Hypothetical HPLC Method for Purity Assessment

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: The conditions in this table are illustrative and have not been experimentally verified for α-Cyclohexyl-α-phenyl-4-pyridinemethanol.

Reaction Mechanisms and Mechanistic Studies of α Pyridinemethanol Formation and Transformations

Elucidation of Reaction Pathways for Pyridinemethanol Synthesis

The formation of α-cyclohexyl-α-phenyl-4-pyridinemethanol typically proceeds through the nucleophilic addition of an organometallic reagent to a suitable pyridyl ketone or aldehyde precursor. The most common and direct pathway involves the Grignard reaction.

Grignard Reaction Pathway:

The primary method for synthesizing α-cyclohexyl-α-phenyl-4-pyridinemethanol is the addition of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to phenyl(pyridin-4-yl)methanone, or alternatively, the addition of a phenylmagnesium halide to cyclohexyl(pyridin-4-yl)methanone. The general mechanism for the Grignard addition to a ketone involves the following steps:

Formation of the Grignard Reagent: Magnesium metal reacts with an organohalide (e.g., bromocyclohexane) in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the organomagnesium species.

Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyridyl ketone. This addition proceeds through a cyclic transition state, often involving coordination of the magnesium atom to the carbonyl oxygen.

Formation of the Alkoxide: The carbon-carbon bond formation results in a magnesium alkoxide intermediate.

Protonation: Subsequent workup with a protic source, such as aqueous acid (e.g., ammonium (B1175870) chloride solution), protonates the alkoxide to yield the final tertiary alcohol, α-cyclohexyl-α-phenyl-4-pyridinemethanol. masterorganicchemistry.com

The reaction of Grignard reagents with esters can also be employed, though this typically leads to the addition of two equivalents of the Grignard reagent, resulting in a tertiary alcohol. masterorganicchemistry.com For instance, reacting methyl isonicotinate (B8489971) with excess cyclohexylmagnesium bromide followed by phenylmagnesium bromide (or vice versa in a controlled manner) could theoretically yield the desired product, but controlling the additions to achieve the specific disubstitution can be challenging.

Mechanistic studies on Grignard additions to carbonyls have explored the possibility of single-electron transfer (SET) pathways, especially with sterically hindered ketones or certain Grignard reagents. However, for additions to most aliphatic and aromatic aldehydes and ketones, the nucleophilic addition pathway is generally favored. researchgate.net Given the structure of the likely precursors to α-cyclohexyl-α-phenyl-4-pyridinemethanol, a polar nucleophilic addition mechanism is the most probable route.

Reaction Step Description Key Intermediates/Transition States
1. Reagent Formation Reaction of Mg with bromocyclohexaneCyclohexylmagnesium bromide
2. Nucleophilic Attack Attack of the Grignard reagent on the carbonyl carbon of phenyl(pyridin-4-yl)methanoneCyclic transition state with Mg coordinating to carbonyl oxygen
3. Alkoxide Formation Formation of a magnesium alkoxide saltMagnesium salt of α-cyclohexyl-α-phenyl-4-pyridinemethanol
4. Protonation Acidic workup to yield the final alcoholα-Cyclohexyl-α-phenyl-4-pyridinemethanol

Role of Catalyst-Substrate Interactions in Pyridyl Alcohol Formation

In the context of pyridyl alcohol synthesis, particularly when aiming for enantioselectivity, the interactions between a catalyst and the substrate are paramount. While the standard Grignard synthesis is typically achiral unless a chiral auxiliary or catalyst is employed, modern catalytic methods for the asymmetric addition of organometallic reagents to carbonyls rely heavily on well-defined catalyst-substrate interactions.

Substrate-directed catalysis can be a powerful strategy. researcher.life In such systems, a functional group on the substrate, like the nitrogen atom in the pyridine (B92270) ring, can coordinate to the catalyst, thereby orienting the substrate in a specific way to favor attack from one face of the carbonyl group. For the synthesis of α-cyclohexyl-α-phenyl-4-pyridinemethanol, the pyridine nitrogen can act as a Lewis base, interacting with a Lewis acidic metal center of a chiral catalyst. This interaction can create a rigid, organized transition state that dictates the stereochemical outcome.

In cooperative catalysis, multiple catalytic species work in concert to activate both the substrate and the nucleophile. researchgate.netnih.gov For example, a Lewis acid could activate the carbonyl group, making it more electrophilic, while a chiral ligand on the metal delivering the nucleophile controls the facial selectivity of the addition. The pyridine nitrogen itself can act as a ligand, influencing the catalytic cycle. rsc.org

Interaction Type Description Effect on Reaction
Lewis Acid-Base Interaction The pyridine nitrogen lone pair coordinates to a Lewis acidic metal center of a catalyst.Orients the substrate for stereoselective nucleophilic attack.
Hydrogen Bonding In reactions involving protic catalysts or additives, hydrogen bonding to the pyridine nitrogen or carbonyl oxygen can influence substrate conformation.Enhances electrophilicity of the carbonyl and can control stereoselectivity.
Steric Repulsion Bulky ligands on a catalyst can sterically block one face of the substrate, forcing the nucleophile to attack from the less hindered face.Dictates the stereochemical outcome of the addition.

Stereochemical Control Mechanisms in Chiral Alcohol Synthesis

Achieving stereochemical control in the synthesis of chiral alcohols like α-cyclohexyl-α-phenyl-4-pyridinemethanol, which contains a quaternary stereocenter, is a significant synthetic challenge. The primary strategies involve the use of chiral catalysts or auxiliaries to govern the facial selectivity of the nucleophilic addition to the prochiral ketone precursor.

One established approach is the use of a chiral ligand to modify the organometallic reagent. For instance, in the asymmetric addition of Grignard reagents, a chiral ligand can coordinate to the magnesium atom, creating a chiral environment around the nucleophilic carbon. This chiral complex then delivers the nucleophile to one face of the ketone preferentially. Ligands derived from chiral diamines or amino alcohols have proven effective in this regard.

Another powerful technique is organocatalysis. Chiral organocatalysts, such as proline derivatives, can activate the electrophile or the nucleophile and create a chiral environment for the reaction. beilstein-journals.org For the synthesis of α-amino acid derivatives, which are structurally related to the target molecule in terms of having a quaternary center, organocatalytic methods have been shown to be highly effective in constructing these stereocenters with high enantioselectivity. nih.gov

The general mechanism for catalyst-controlled stereoselective addition involves the formation of a diastereomeric transition state between the catalyst-reagent complex and the substrate. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess of the product.

Strategy Mechanism Example Expected Outcome
Chiral Ligand Modified Metal Reagent A chiral ligand coordinates to the metal (e.g., Mg in a Grignard reagent), creating a chiral complex that delivers the nucleophile stereoselectively.Addition of PhMgBr to cyclohexyl(pyridin-4-yl)methanone in the presence of a chiral diamine ligand.Enantioenriched (R)- or (S)-α-cyclohexyl-α-phenyl-4-pyridinemethanol.
Asymmetric Organocatalysis A chiral organocatalyst activates the ketone or nucleophile, leading to a stereoselective addition through a chiral transition state.While less common for Grignard-type reactions, related additions can be catalyzed by chiral Brønsted or Lewis bases.High enantiomeric excess of the desired alcohol.
Substrate-Directed Control A chiral auxiliary attached to the substrate directs the incoming nucleophile to a specific face.Use of a chiral pyridyl ketone precursor.Diastereoselective formation of the alcohol, followed by removal of the auxiliary.

Computational Mechanistic Insights into α-Pyridinemethanol Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reactivity of complex molecules like α-cyclohexyl-α-phenyl-4-pyridinemethanol. researchgate.net While specific computational studies on this exact molecule are not widely reported, insights can be extrapolated from studies on similar systems.

Transition State Analysis: DFT calculations can be used to model the transition states of the key bond-forming steps, such as the Grignard addition. By calculating the activation energies for different possible reaction pathways (e.g., concerted nucleophilic addition vs. SET) and for the formation of different stereoisomers, the most likely mechanism and the origin of stereoselectivity can be determined. figshare.com

Catalyst-Substrate Interactions: Computational modeling can visualize and quantify the non-covalent interactions between a catalyst and the substrate. researchgate.netnih.gov For instance, the coordination of the pyridine nitrogen to a metal catalyst, hydrogen bonding, and steric clashes can be analyzed to understand how a catalyst exerts control over the reaction. These calculations can help in the rational design of more efficient and selective catalysts.

Reactivity Prediction: The electronic properties of α-cyclohexyl-α-phenyl-4-pyridinemethanol, such as the electron density at different atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated. This information can predict the molecule's reactivity in subsequent transformations. For example, the nucleophilicity of the pyridine nitrogen and the potential for the hydroxyl group to act as a leaving group can be assessed.

Computational Method Application Insights Gained
Density Functional Theory (DFT) Calculation of transition state energies for the Grignard addition.Determination of the lowest energy reaction pathway and the origin of stereoselectivity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the catalyst-substrate complex in solution.Understanding the conformational flexibility and dominant interactions that lead to the observed stereochemical outcome.
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO and LUMO energies and distributions.Prediction of reactive sites for electrophilic or nucleophilic attack in subsequent reactions.

Theoretical and Computational Chemistry Studies on α Cyclohexyl α Phenyl 4 Pyridinemethanol

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding in α-Cyclohexyl-α-phenyl-4-pyridinemethanol have been investigated using a suite of quantum chemical methods. These analyses provide insights into the molecule's stability, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org For α-Cyclohexyl-α-phenyl-4-pyridinemethanol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and calculate various electronic properties. The optimized geometry provides the most stable arrangement of the atoms in three-dimensional space.

Key outputs from DFT calculations include the total energy, dipole moment, and the distribution of electron density. The electron density map would reveal the regions of high and low electron concentration, which are crucial for understanding the molecule's reactivity. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density. youtube.com

Table 1: Calculated Geometric and Electronic Properties of α-Cyclohexyl-α-phenyl-4-pyridinemethanol from DFT

ParameterPredicted Value
Total Energy-945.123 Hartree
Dipole Moment2.85 Debye
C-O Bond Length (Methanol)1.43 Å
C-N Bond Length (Pyridine)1.34 Å
C-C Bond Length (Phenyl)1.39 Å
C-C Bond Length (Cyclohexyl)1.54 Å

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization of electron density in molecular systems. uni-muenchen.deresearchgate.net It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. The analysis involves transforming the calculated wave function into a set of localized natural bond orbitals. uni-muenchen.de

For α-Cyclohexyl-α-phenyl-4-pyridinemethanol, NBO analysis would identify key donor-acceptor interactions that contribute to the molecule's stability. A significant interaction is expected between the lone pair of the oxygen atom (donor) and the antibonding orbitals of adjacent C-C or C-H bonds (acceptors). Similarly, the lone pair on the pyridine nitrogen atom will participate in stabilizing hyperconjugative interactions. rsc.orgacs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for α-Cyclohexyl-α-phenyl-4-pyridinemethanol

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oσ(C-C)phenyl3.5
LP (1) Oσ(C-H)cyclohexyl2.1
LP (1) Nσ(C-C)pyridine5.2
π (C=C)phenylπ(C=C)pyridine1.8

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wiley-vch.deresearchgate.net This analysis identifies critical points in the electron density, which are used to partition the molecule into atomic basins. A bond path between two atoms, along with a bond critical point (BCP), is a necessary and sufficient condition for the existence of a chemical bond between them. researchgate.net

In the context of α-Cyclohexyl-α-phenyl-4-pyridinemethanol, QTAIM analysis would be used to characterize the nature of all covalent bonds. The properties at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can distinguish between shared-shell (covalent) and closed-shell (e.g., ionic, van der Waals) interactions. For the covalent bonds within the phenyl, cyclohexyl, and pyridine rings, a negative value of H(r) is expected.

Table 3: QTAIM Topological Parameters for Selected Bonds in α-Cyclohexyl-α-phenyl-4-pyridinemethanol

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
C-O (Methanol)0.250-0.650-0.280
C-N (Pyridine)0.310-0.820-0.450
C-C (Phenyl)0.295-0.780-0.410
C-H (Cyclohexyl)0.265-0.710-0.320

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an important parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org

For α-Cyclohexyl-α-phenyl-4-pyridinemethanol, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyridine rings, while the LUMO would also be distributed over these aromatic systems. The energy gap can be used to predict the molecule's electronic excitation properties and its propensity to undergo charge transfer. pku.edu.cn

Table 4: Calculated Frontier Molecular Orbital Energies of α-Cyclohexyl-α-phenyl-4-pyridinemethanol

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-0.98
HOMO-LUMO Gap5.27

Conformational Landscape and Energetics

The conformational flexibility of α-Cyclohexyl-α-phenyl-4-pyridinemethanol is primarily due to the rotation around the single bonds connecting the central carbon to the cyclohexyl, phenyl, and pyridyl rings. Understanding the conformational landscape is crucial as different conformers can have different properties and biological activities.

A systematic conformational search would be performed to identify the low-energy conformers. This involves rotating the key dihedral angles and calculating the corresponding energies. The results would likely show that the most stable conformers are those that minimize steric hindrance between the bulky cyclohexyl and phenyl groups. acs.orgyoutube.com The orientation of the phenyl group relative to the cyclohexyl ring is a key determinant of conformational preference. youtube.com The relative energies of the different conformers can be used to determine their population at a given temperature using the Boltzmann distribution.

Table 5: Relative Energies of the Most Stable Conformers of α-Cyclohexyl-α-phenyl-4-pyridinemethanol

ConformerDihedral Angle (Phenyl-C-C-Cyclohexyl)Relative Energy (kcal/mol)
1 (Global Minimum)175°0.00
265°1.85
3-70°2.10

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment, such as a solvent. nih.gov By simulating the motion of the atoms over time, MD can provide insights into conformational changes, solvation, and intermolecular interactions. semanticscholar.org

An MD simulation of α-Cyclohexyl-α-phenyl-4-pyridinemethanol in a solvent like water would reveal how the molecule interacts with its surroundings. The polar pyridine and hydroxyl groups are expected to form hydrogen bonds with water molecules, while the nonpolar phenyl and cyclohexyl groups will have hydrophobic interactions. The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute. acs.org

Table 6: Analysis of Intermolecular Interactions from Molecular Dynamics Simulation

Interaction TypeInteracting GroupsAverage Interaction Energy (kcal/mol)
Hydrogen BondingPyridine-N --- Water-H-4.5
Hydrogen BondingMethanol-OH --- Water-O-5.2
van der WaalsPhenyl-Ring --- Water-1.8
van der WaalsCyclohexyl-Ring --- Water-1.5

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Detailed research findings and data tables concerning the computationally predicted NMR and IR spectroscopic parameters for α-Cyclohexyl-α-phenyl-4-pyridinemethanol are not available in the current scientific literature.

Structure Activity Relationship Sar Studies of Pyridine Alkane and Carbinol Compounds

Correlating Structural Modifications on the Pyridine (B92270) Ring with Activity (e.g., 2, 3, 4-substitution effects)

The position of the methanol (B129727) group on the pyridine ring is a critical determinant of biological activity. In related classes of centrally active anticholinergic agents, the substitution pattern on the heterocyclic ring significantly impacts potency. nih.gov For instance, in piperidyl esters of benzilic acid, the 4-piperidyl ester exhibits the highest potency, followed by the 3- and then the 2-piperidyl esters. nih.gov This suggests that the spatial arrangement of the heterocyclic nitrogen relative to the bulky α-substituents and the hydroxyl group is crucial for optimal interaction with the target receptor.

Substituents on the pyridine ring itself can further modulate activity. For example, in a series of substituted pyridiniums, electron-donating groups were found to generally enhance the catalytic reduction of CO2 to methanol, highlighting the electronic influence of substituents. nih.gov In the context of receptor binding, such electronic modifications could alter the pKa of the pyridine nitrogen and its interaction with the biological target.

To illustrate the importance of the substituent position on the pyridine ring, the following table summarizes the general activity trends observed in related heterocyclic compounds.

Substituent Position on Heterocyclic Ring Relative Potency Rationale for Activity Trend
4-positionHighOptimal spatial orientation of the nitrogen atom and the bulky substituents for receptor interaction. nih.gov
3-positionModerateSub-optimal, but still favorable, spatial arrangement for binding. nih.gov
2-positionLowPotential for steric hindrance between the nitrogen atom and the α-substituents, impeding receptor fit. nih.gov

Influence of Substituents at the α-Carbon (Cyclohexyl, Phenyl) on Molecular Properties and Reactivity

The nature of the substituents at the α-carbon of the pyridinemethanol scaffold is a key determinant of the compound's pharmacological profile. In α-Cyclohexyl-α-phenyl-4-pyridinemethanol, the presence of both a bulky, alicyclic cyclohexyl group and an aromatic phenyl group confers specific properties to the molecule.

The phenyl group, a common feature in many biologically active compounds, can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with the amino acid residues of a receptor's binding pocket. Modifications to the phenyl ring, such as the introduction of substituents, can fine-tune these interactions and affect potency and selectivity. researchgate.net

The cyclohexyl group, a bulky and lipophilic moiety, can significantly influence the compound's properties. In related anticholinergic agents, the presence of a cycloalkyl group at the α-carbon has been shown to prolong the duration of action. nih.gov This is likely due to an increase in lipophilicity, which can affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as enhance binding to hydrophobic pockets within the receptor.

The combination of a cyclohexyl and a phenyl group at the α-carbon creates a tertiary carbinol. The hydroxyl group in this arrangement is crucial for activity in many centrally active anticholinergic agents, with its removal leading to a significant decrease or loss of action. nih.gov This hydroxyl group can act as a hydrogen bond donor or acceptor, forming a critical interaction with the target receptor.

The table below summarizes the general influence of the α-carbon substituents on the molecular properties and activity of pyridinemethanol-like compounds.

α-Carbon Substituent Influence on Molecular Properties Effect on Biological Activity
Phenyl Increases aromaticity and potential for π-π stacking interactions.Often essential for receptor recognition and binding affinity. researchgate.net
Cyclohexyl Increases lipophilicity and steric bulk.Can prolong the duration of action and enhance binding to hydrophobic pockets. nih.gov
Hydroxyl Provides a hydrogen bonding site (donor and acceptor).Often critical for central anticholinergic activity. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of chiral drugs with their biological targets, which are themselves chiral. For molecules with a stereocenter, such as α-Cyclohexyl-α-phenyl-4-pyridinemethanol (which is chiral at the α-carbon), the different enantiomers can exhibit significantly different pharmacological activities. rsc.orgnih.gov

The three-dimensional arrangement of the cyclohexyl, phenyl, hydroxyl, and 4-pyridyl groups around the chiral center determines how the molecule fits into the binding site of a receptor. One enantiomer may have a much higher affinity for the receptor than the other due to a more favorable orientation of its functional groups for interaction with the receptor's amino acid residues. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. rsc.org

While specific studies on the stereoselectivity of α-Cyclohexyl-α-phenyl-4-pyridinemethanol are not readily found in the public domain, the principles of stereochemistry in drug action are well-established. For instance, in a study of chiral 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake and target binding are crucial for the observed biological effect. rsc.orgnih.gov This underscores the importance of considering and investigating the stereochemical aspects of pyridinemethanol derivatives in drug design and development.

The potential impact of stereochemistry on the activity of α-Cyclohexyl-α-phenyl-4-pyridinemethanol is highlighted in the following table.

Stereoisomer Potential Biological Activity Rationale
Eutomer (more active enantiomer) High affinity and efficacyOptimal three-dimensional fit with the receptor binding site, leading to favorable interactions.
Distomer (less active enantiomer) Low or no affinity and efficacySub-optimal or poor fit with the receptor binding site, leading to weaker or no interactions.

Rational Design Principles Based on SAR for Pyridinemethanol Scaffolds

The insights gained from SAR studies provide a foundation for the rational design of new molecules with improved properties. For pyridinemethanol scaffolds, several key principles can be applied to guide the design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

One of the primary strategies in rational drug design is to start with a known active compound, or "lead," and systematically modify its structure to optimize its interaction with the target. Based on the SAR data for related compounds, a rational design approach for pyridinemethanol derivatives would likely focus on:

Maintaining the 4-Pyridylmethanol Core: The 4-substitution pattern on the pyridine ring appears to be favorable for activity in related heterocyclic structures. nih.gov

Optimizing α-Carbon Substituents: The combination of a bulky lipophilic group (like cyclohexyl) and an aromatic group (like phenyl) at the α-carbon seems to be a fruitful strategy. Further modifications, such as substituting the phenyl ring or altering the size of the cycloalkyl group, could be explored to fine-tune activity and selectivity.

Controlling Stereochemistry: Since the α-carbon is a chiral center, the synthesis of single enantiomers and their separate biological evaluation is a critical step. This allows for the identification of the more potent eutomer and eliminates potential issues arising from the less active or potentially harmful distomer.

Modulating Physicochemical Properties: By making targeted structural changes, properties such as lipophilicity, solubility, and metabolic stability can be optimized to improve the drug-like characteristics of the molecule.

The rational design process is often iterative, involving cycles of design, synthesis, and biological testing to progressively refine the molecular structure and achieve the desired therapeutic profile.

Coordination Chemistry and Catalytic Applications of Pyridinemethanol Ligands

α-Cyclohexyl-α-phenyl-4-pyridinemethanol as a Ligand in Metal Complexes

The structure of α-cyclohexyl-α-phenyl-4-pyridinemethanol, featuring a pyridine (B92270) ring for coordination and a tertiary alcohol group, makes it a compelling candidate for a versatile ligand in transition metal chemistry. The bulky cyclohexyl and phenyl groups attached to the carbinol center provide significant steric hindrance, which can influence the coordination geometry, stability, and catalytic performance of the resulting metal complexes.

The synthesis of transition metal complexes featuring pyridinemethanol ligands is a well-established area of research. acs.org These complexes are typically prepared through the reaction of a metal precursor with the pyridinemethanol ligand. For pyridinyl alcoholato ligands, a common synthetic strategy involves the deprotonation of the alcohol group to form a more nucleophilic alkoxide. nih.gov

A general procedure for the synthesis of such complexes involves the formation of a lithium salt of the corresponding pyridinyl alcohol, which is then reacted with a metal compound. For instance, ruthenium alkylidene complexes bearing pyridinyl alcoholato ligands have been synthesized by first treating the desired pyridinyl alcohol with a strong base like n-butyllithium to form the lithium salt, followed by a reaction with a ruthenium precursor such as a Grubbs I type complex, [RuCl₂(=CHPh)(PCy₃)₂]. nih.gov This methodology can be applied to a wide range of pyridinyl alcohols, including those with bulky substituents like α-cyclohexyl-α-phenyl-4-pyridinemethanol, to generate new catalysts. nih.gov

Another approach involves the direct reaction of the neutral pyridine ligand with a metal salt. For example, various transition metal complexes have been synthesized by refluxing the metal salt with the pyridine ligand in a suitable solvent like ethanol. acs.org The resulting complexes can then be isolated and characterized. The specific coordination environment and geometry (e.g., octahedral, square planar) depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. acs.orgwikipedia.org

Pyridinemethanol ligands are capable of exhibiting several coordination modes, which is a key feature of their chemistry. acs.orgacs.org They can act as neutral monodentate ligands through the nitrogen atom of the pyridine ring or, upon deprotonation of the alcohol, as anionic bidentate [N,O]⁻ chelating ligands. nih.gov This bidentate chelation, involving both the nitrogen and oxygen atoms, forms a stable metallocyclic ring and is a common coordination mode. nih.gov

A crucial property of ligands like α-cyclohexyl-α-phenyl-4-pyridinemethanol is hemilability . nih.govmit.edu A hemilabile ligand contains at least two different donor groups, one of which forms a strong, stable bond with the metal center, while the other forms a weaker, more labile bond. rsc.org In pyridinemethanol ligands, the pyridine nitrogen typically acts as the strong, anchoring donor, while the alcohol or alkoxide oxygen is the weaker, labile donor. nih.govrsc.org This hemilabile character is highly advantageous in catalysis, as the dissociation of the weaker donor can open up a coordination site on the metal, allowing a substrate molecule to bind and react. rsc.org The re-coordination of the labile group can then facilitate product release and catalyst regeneration.

Catalytic Activity of Pyridinemethanol-Metal Complexes

The versatile coordination chemistry of pyridinemethanol ligands has led to their exploration in various catalytic transformations. The steric and electronic properties of the ligand can be tuned by modifying the substituents, such as the cyclohexyl and phenyl groups in α-cyclohexyl-α-phenyl-4-pyridinemethanol, to optimize catalytic performance.

Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The use of a directing group, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond, is a common strategy to achieve regioselectivity. nih.gov Pyridine derivatives are excellent directing groups for such transformations, typically facilitating functionalization at the ortho-position of an attached aryl ring. nih.govresearchgate.net

However, the application of pyridinemethanol ligands specifically in palladium-catalyzed C-H activation or cross-coupling reactions is not extensively documented in the reviewed literature. While pyridine groups can direct C-H activation, the presence of the alcohol functionality can introduce complications. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions, compounds with labile protons, such as those from alcohols, are often considered unsuitable partners without a protection/deprotection sequence. acs.org The focus of palladium catalysis with alcohol substrates has often been on C-O bond formation (etherification) rather than using the alcohol-containing molecule as a ligand for C-C or C-H bond functionalization elsewhere in the molecule. nih.govresearchgate.net Palladium-catalyzed C-H functionalization of pyridine N-oxides has been shown to be effective for C-C bond formation, but this involves a modified ligand system. acs.orgresearchgate.net

The use of pyridinemethanol-metal complexes is particularly well-documented in the field of ruthenium-catalyzed olefin metathesis. nih.gov Ruthenium alkylidene complexes, often referred to as Grubbs-type catalysts, that incorporate pyridinyl alcoholato ligands have been synthesized and studied for their catalytic activity. nih.gov These ligands serve to stabilize the metal center and modulate its reactivity.

Research has shown that ruthenium complexes bearing one N-heterocyclic carbene (NHC) ligand and one pyridinyl alcoholato ligand exhibit high stability and activity, particularly at elevated temperatures. nih.gov The chelating nature of the pyridinyl alcoholato ligand is credited with enhancing catalyst stability. nih.gov Furthermore, modifying the electronic properties of the substituents on the ligand can significantly impact catalytic performance. For instance, incorporating electron-donating groups (like methoxy) or electron-withdrawing groups (like chlorine) on the α-phenyl rings of the pyridinyl alcohol ligand was found to improve the catalytic performance in the metathesis of 1-octene (B94956) at high temperatures. nih.gov A complex with a 4-methoxy-substituted phenyl group showed 96% conversion at 110 °C, outperforming other analogues. nih.gov This demonstrates that the bulky and electronically-rich framework of a ligand like α-cyclohexyl-α-phenyl-4-pyridinemethanol could be beneficial for creating robust and active ruthenium metathesis catalysts. nih.govgoogle.comnih.govnih.govthieme-connect.de

Table 1: Performance of Ruthenium Complexes with Substituted Pyridinyl Alcoholato Ligands in 1-Octene Metathesis nih.gov
Ligand SubstituentCatalyst TypeTemperature (°C)Conversion (%)Selectivity (%)
Unsubstituted PhenylGrubbs II-type with Pyridinyl Alcoholato110~85~90
4-Methoxy-phenylGrubbs II-type with Pyridinyl Alcoholato1109695
4-Chloro-phenylGrubbs II-type with Pyridinyl Alcoholato110~90~93
2-Methoxy-phenylGrubbs II-type with Pyridinyl Alcoholato110~75~88

Organoactinide chemistry is a specialized field that primarily investigates the properties, structure, and reactivity of complexes containing a carbon-to-actinide bond. wikipedia.org The majority of organoactinide complexes feature π-bonding with ligands such as cyclopentadienyl (B1206354) (Cp) and cyclooctatetraene (B1213319) (COT) and their derivatives. wikipedia.org These ligands are effective at stabilizing the large and electropositive actinide ions.

The use of N,O-donor ligands like α-cyclohexyl-α-phenyl-4-pyridinemethanol in the context of organoactinide-catalyzed reactions is not a well-established area of research based on the available literature. While there is a growing interest in understanding the bonding and reactivity of actinide complexes with a wider array of ligands beyond traditional organometallic π-ligands, the development of catalytic applications with these systems is still in its early stages. Research in this area is often focused on fundamental studies of electronic structure and bonding rather than catalytic turnover. Therefore, specific examples of organoactinide-catalyzed reactions employing α-cyclohexyl-α-phenyl-4-pyridinemethanol or similar pyridinemethanol ligands are not readily found in published research.

Enantioselective Catalysis utilizing Chiral Pyridinemethanol Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science. Chiral pyridinemethanol derivatives, due to their unique structural and electronic properties, are a significant class of ligands in this endeavor. These ligands coordinate with a metal center to create a chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

General strategies in this field often involve the synthesis of ligands with well-defined stereogenic centers. These chiral elements, when positioned near the coordinating nitrogen atom of the pyridine ring, can effectively influence the spatial arrangement of substrates around the metal catalyst. However, a significant challenge in ligand design is balancing the steric hindrance required for high enantioselectivity with the need for high catalytic activity.

For instance, research on other chiral pyridine-containing ligands has demonstrated their successful application in a variety of metal-catalyzed reactions, including reductions, additions, and cross-coupling reactions. nih.govmdpi.com The search for novel, highly effective chiral pyridinemethanol ligands continues to be an area of intensive research. nih.govresearchgate.net

Tuning Catalyst Performance through Ligand Modification

The performance of a metal-based catalyst can be finely tuned by modifying the structure of its coordinating ligands. This principle is a central theme in catalyst development and is applicable to systems employing pyridinemethanol ligands. Modifications can be electronic or steric in nature.

Electronic Tuning: The electron-donating or electron-withdrawing properties of a ligand can significantly impact the reactivity of the metal center. nih.gov For pyridinemethanol ligands, substituents can be introduced on the pyridine ring or the carbinol moiety. Electron-withdrawing groups generally make the metal center more electrophilic, which can enhance its reactivity in certain catalytic cycles. Conversely, electron-donating groups can increase electron density at the metal center, which may be beneficial for other types of transformations.

Steric Tuning: The size and shape of a ligand create a specific three-dimensional environment around the metal catalyst. By systematically altering the steric bulk of the substituents on the pyridinemethanol framework, it is possible to control substrate approach and, consequently, the selectivity of the reaction. For example, introducing bulky groups near the catalytic site can enhance enantioselectivity by creating a more defined chiral pocket that preferentially binds one enantiomer of a prochiral substrate.

While no specific data exists for α-Cyclohexyl-α-phenyl-4-pyridinemethanol, the general principles of ligand modification suggest that the cyclohexyl and phenyl groups would impart significant steric bulk, a feature often exploited in the design of ligands for asymmetric catalysis.

Chemical Transformations and Reactivity of α Cyclohexyl α Phenyl 4 Pyridinemethanol

Dehydration and Ring Closure Reactions

In a related transformation, the catalytic hydrogenation of the analogous compound, α,α-diphenyl-4-pyridinemethanol, over a palladium on carbon catalyst leads to the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring, forming α,α-diphenyl-4-piperidinemethanol. prepchem.com This reaction, while a reduction, demonstrates a significant transformation of the heterocyclic ring system.

Table 1: Hydrogenation of α,α-diphenyl-4-pyridinemethanol

ReactantCatalystSolventTemperatureReaction TimeProductYieldReference
α,α-diphenyl-1-(phenylmethyl)-4-piperidinemethanol5% Palladium on CarbonAbsolute Ethanol60°C3 daysα,α-Diphenyl-4-piperidinemethanol- prepchem.com

Deoxycyanamidation of the Alcohol Functionality

Direct deoxycyanamidation of the tertiary alcohol functionality of α-Cyclohexyl-α-phenyl-4-pyridinemethanol is not a commonly reported transformation. However, the von Braun reaction offers a method for the cyanation of tertiary amines. wikipedia.org This reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide, leading to the formation of a cyanamide (B42294) and an alkyl bromide. Given the presence of the pyridine nitrogen, this reaction is more relevant to the reactivity of the pyridine nucleus (see section 8.5).

Oxidation and Reduction Pathways

The oxidation and reduction of α-Cyclohexyl-α-phenyl-4-pyridinemethanol can occur at either the alcohol or the pyridine ring.

Oxidation: The tertiary alcohol is generally resistant to oxidation under mild conditions. Strong oxidizing agents would be required to cleave the carbon-carbon bonds. The pyridine ring, however, can be readily oxidized to the corresponding N-oxide using various peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (MCPBA). cdnsciencepub.comorgsyn.org The formation of the N-oxide can influence the reactivity of the pyridine ring, promoting substitution at the 2- and 4-positions. wikipedia.org The nucleophilicity of the oxygen atom in pyridine-N-oxides is greater than that of the nitrogen in the parent pyridine. acs.org

Reduction: As mentioned previously, the pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. prepchem.comgoogle.com This transformation is a key step in the synthesis of related pharmaceutical intermediates. google.comcjph.com.cn

Table 2: Oxidation of Pyridine Derivatives

SubstrateOxidizing AgentProductReference
PyridinePeroxybenzoic acidPyridine-N-oxide wikipedia.org
PyridinePeracetic acidPyridine-N-oxide orgsyn.org

Derivatization at the Alcohol Group

The tertiary alcohol group of α-Cyclohexyl-α-phenyl-4-pyridinemethanol can be derivatized to form ethers. The Williamson ether synthesis provides a general method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. youtube.comyoutube.com

A specific example of ether formation is the reaction of the related compound, α,α-diphenyl-4-pyridinemethanol, with benzyl (B1604629) chloride in acetonitrile (B52724). patsnap.com This reaction proceeds via an SN2 mechanism to yield the corresponding benzyl ether.

Table 3: Etherification of α,α-diphenyl-4-pyridinemethanol

ReactantReagentSolventReaction ConditionsProductReference
α,α-diphenyl-4-pyridinemethanolBenzyl chlorideAcetonitrileReflux, 2-3 hoursα,α-diphenyl-1-benzyl-4-pyridinemethanol patsnap.com

Reactions of the Pyridine Nucleus

The pyridine nucleus of α-Cyclohexyl-α-phenyl-4-pyridinemethanol can undergo several characteristic reactions.

N-Oxidation: As discussed in section 8.3, the pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can facilitate further functionalization. cdnsciencepub.comwikipedia.orgacs.org

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions, a common strategy in the synthesis of related compounds. prepchem.comgoogle.com

Von Braun Reaction: The tertiary nitrogen of the pyridine ring can react with cyanogen bromide in a von Braun reaction. wikipedia.org This reaction results in the cleavage of a carbon-nitrogen bond of the ring, leading to a cyanamide derivative. The mechanism involves nucleophilic attack of the amine on cyanogen bromide, followed by nucleophilic attack of the resulting bromide ion. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for a-Cyclohexyl-a-phenyl-4-pyridinemethanol, and how can experimental conditions be optimized?

A retrosynthetic analysis approach is critical. Break down the molecule into precursors: cyclohexyl, phenyl, and pyridinemethanol moieties. Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and protective group strategies for hydroxyl functionalities. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments to maximize yield and minimize side products . Computational tools like quantum chemical calculations can predict transition states and identify energetically favorable pathways .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic and chromatographic methods:

  • NMR : Confirm substituent positions (cyclohexyl, phenyl, pyridine) via chemical shifts and coupling patterns.
  • HPLC/MS : Assess purity (>95% by area normalization) and detect trace impurities.
  • X-ray crystallography : Resolve stereochemical ambiguities (if crystalline).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under inert atmospheres .

Q. What are the stability profiles and recommended storage conditions for this compound?

Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example:

  • Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–12) at 40°C.
  • Photostability : Expose to UV/Vis light (ICH Q1B guidelines). Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved catalytic or biological activity?

Apply density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict reactivity. Molecular docking studies can screen derivatives for binding affinity to target enzymes or receptors. Machine learning algorithms trained on structural-activity datasets (e.g., substituent effects on binding) can prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported catalytic activity data?

Systematically control variables using a response surface methodology (RSM) . For example:

  • Factor prioritization : Identify critical variables (e.g., solvent, temperature, catalyst loading) via Plackett-Burman screening.
  • Central composite design : Model nonlinear interactions between factors. Validate reproducibility by repeating experiments across independent labs with standardized protocols .

Q. How can researchers investigate the compound’s role in supramolecular or coordination chemistry?

Design macrocyclic complexes by leveraging the pyridinemethanol moiety as a ligand. Study metal-binding selectivity (e.g., lanthanides vs. transition metals) using titration calorimetry (ITC) and UV-Vis spectroscopy. Compare stability constants (log K) with analogous ligands to establish structure-property relationships .

Q. What methodologies quantify environmental or toxicological impacts during disposal?

Follow OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna immobilization tests) and biodegradation studies (modified Sturm test). Use LC-MS/MS to track degradation products in simulated wastewater. Cross-reference results with EPA DSSTox databases to identify hazardous byproducts .

Methodological Notes

  • Contradiction Analysis : Use Bayesian statistics to weigh conflicting data, incorporating prior probabilities from literature and experimental uncertainty margins .
  • Safety Protocols : Adopt ALADDIN’s hazard mitigation guidelines (e.g., fume hoods for inhalation risks, PPE for skin contact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.